5,3'-Dimethyl hesperidin
Overview
Description
5,3’-Dimethyl hesperidin is a flavonoid glycoside derived from hesperidin, which is commonly found in citrus fruits. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is structurally characterized by the presence of two methyl groups at the 5 and 3’ positions of the hesperidin molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,3’-Dimethyl hesperidin typically involves the methylation of hesperidin. This can be achieved through the reaction of hesperidin with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of 5,3’-Dimethyl hesperidin involves the extraction of hesperidin from citrus peels followed by its chemical modification. The extraction process can be optimized using methods such as Soxhlet extraction with methanol. The extracted hesperidin is then subjected to methylation under controlled conditions to yield 5,3’-Dimethyl hesperidin.
Types of Reactions:
Oxidation: 5,3’-Dimethyl hesperidin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to its corresponding aglycone, 5,3’-Dimethyl hesperetin.
Substitution: It can participate in substitution reactions where the glycosidic moiety is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with altered biological activities.
Reduction: 5,3’-Dimethyl hesperetin, which retains some of the biological properties of the parent compound.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive flavonoids.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and inflammatory disorders.
Industry: Utilized as a natural antioxidant in food and cosmetic products.
Mechanism of Action
The biological effects of 5,3’-Dimethyl hesperidin are primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Hesperidin: The parent compound, known for its similar biological activities but with lower potency.
Hesperetin: The aglycone form of hesperidin, which exhibits higher bioavailability and stronger biological effects.
Naringin: Another flavonoid glycoside found in citrus fruits, with comparable antioxidant and anti-inflammatory properties.
Uniqueness: 5,3’-Dimethyl hesperidin stands out due to its enhanced biological activities resulting from the presence of additional methyl groups. These modifications improve its stability, bioavailability, and overall therapeutic potential compared to its parent compound and other similar flavonoids.
Properties
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O15/c1-12-23(32)25(34)27(36)29(42-12)41-11-21-24(33)26(35)28(37)30(45-21)43-14-8-19(40-4)22-15(31)10-17(44-20(22)9-14)13-5-6-16(38-2)18(7-13)39-3/h5-9,12,17,21,23-30,32-37H,10-11H2,1-4H3/t12-,17-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNGSTGMDVMUMT-IPVBXYCWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=O)CC(O4)C5=CC(=C(C=C5)OC)OC)C(=C3)OC)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=O)C[C@H](O4)C5=CC(=C(C=C5)OC)OC)C(=C3)OC)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28719-21-3 | |
Record name | 5,3'-Dimethyl hesperidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028719213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,3'-DIMETHYL HESPERIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IGQ7BT3EL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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